(1-Chloro)tetrafluoro-1-iodoethane
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Overview
Description
(1-Chloro)tetrafluoro-1-iodoethane, also known as CF3I, is an organofluorine compound that has been used in various scientific and industrial applications. It is a colorless, non-flammable gas with a sweet odor. It is a stable compound, which is insoluble in water and has a low vapor pressure. CF3I is used in a variety of applications due to its unique physical and chemical properties. It has been used as a reagent in organic synthesis, as a propellant in aerosol cans, and as a solvent for the extraction of organic compounds. It is also used in the production of semiconductor materials and in the production of pharmaceuticals.
Scientific Research Applications
Synthesis and Functionalization
(1-Chloro)tetrafluoro-1-iodoethane has been studied for its potential in the decarboxylation processes, offering a method for preparing 1,1,1,2-tetrafluoro2-iodoethane. This process involves a reaction mechanism with the formation of a CF3CFI anion, indicating its utility in synthesizing fluorinated organic compounds (Igumnov, 2022).
Electrophilic Fluorination
Electrophilic fluorination is a significant area of research where this compound plays a critical role. The compound serves as a key electrophilic fluorinating agent, highlighting its importance in introducing fluorine into organic molecules. This process is crucial for the synthesis of organofluorine compounds, demonstrating the compound's applicability in creating a wide range of fluorinated organic products (Singh & Shreeve, 2004).
Photocatalytic Radical Addition
The photocatalytic radical addition of terminal alkenes with this compound under blue LED light irradiation represents another innovative application. This method produces 1,1,2,2-tetrafluoro-4-iodoalkanes or 1,1,2,2-tetrafluoroalkenes in good yields. The process underscores the compound's versatility in photocatalytic applications, enabling the synthesis of fluorinated alkanes and alkenes with potential utility in various chemical industries (Voltrová, 2017).
Oxidation Reactions
A study on the preparation of a tetracoordinate 1,2-iodoxetane by the fluorination of a tricoordinate 1,2-iodoxetane with xenon difluoride followed by hydrolysis presented this compound's application in oxidation reactions. This compound effectively oxidized alcohols and sulfides to the corresponding aldehydes, ketones, and sulfoxides, showcasing its utility in mild conditions (Kano et al., 2004).
Versatile Mediator or Catalyst
This compound's role extends to serving as a mediator or catalyst in organic synthesis. Its effectiveness as a strong oxidant facilitates various "fluorine-free" functionalizations of organic compounds, including transformations of oxidizable functional groups and gold-catalyzed oxidative coupling reactions. This versatility underscores the compound's broad applicability in enhancing the efficiency and selectivity of chemical reactions (Stavber, 2011).
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
A study has shown that this compound can be adsorbed on various single-walled pristine and doped carbon nanotubes .
Pharmacokinetics
Its physical properties such as boiling point (55-56°c) and density (2308±006 g/cm3, predicted) have been documented .
Result of Action
Its potential use in proteomics research suggests it may have some impact at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-1-iodotetrafluoroethane. For instance, its adsorption on carbon nanotubes is influenced by the type of nanotube used .
Biochemical Analysis
Biochemical Properties
(1-Chloro)tetrafluoro-1-iodoethane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research as a biochemical agent. The compound’s interactions with biomolecules are primarily driven by its halogen atoms, which can form halogen bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to changes in the conformation and activity of the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy and potential formation of toxic byproducts. Long-term studies in vitro and in vivo have indicated that the compound can have lasting effects on cellular processes, including sustained changes in gene expression and metabolic activity.
properties
IUPAC Name |
1-chloro-1,2,2,2-tetrafluoro-1-iodoethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPETVAKXQJPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)I)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF4I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342827 |
Source
|
Record name | (1-Chloro)tetrafluoro-1-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
754-23-4 |
Source
|
Record name | (1-Chloro)tetrafluoro-1-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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